4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide
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Overview
Description
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a methyl and a nitro group, as well as a butanamide moiety linked to a trifluoromethylphenyl group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone, followed by nitration to introduce the nitro group.
Substitution with Methyl Group: The methyl group can be introduced via alkylation using a suitable methylating agent.
Formation of the Butanamide Moiety: The butanamide moiety can be synthesized by reacting butanoyl chloride with an amine derivative.
Coupling with Trifluoromethylphenyl Group: The final step involves coupling the pyrazole derivative with a trifluoromethylphenyl group using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products
Reduction: Formation of 4-(5-methyl-3-amino-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide.
Substitution: Formation of derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another pyrazole derivative with energetic properties.
Substituted Imidazoles: Compounds with similar heterocyclic structures used in various applications.
Uniqueness
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it suitable for various applications.
Properties
Molecular Formula |
C15H15F3N4O3 |
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Molecular Weight |
356.30 g/mol |
IUPAC Name |
4-(5-methyl-3-nitropyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C15H15F3N4O3/c1-10-9-13(22(24)25)20-21(10)8-4-7-14(23)19-12-6-3-2-5-11(12)15(16,17)18/h2-3,5-6,9H,4,7-8H2,1H3,(H,19,23) |
InChI Key |
RRMZTDAQRAKJJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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